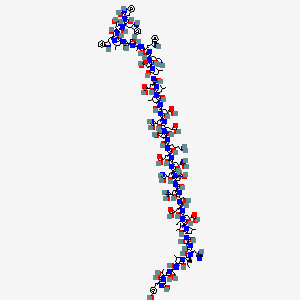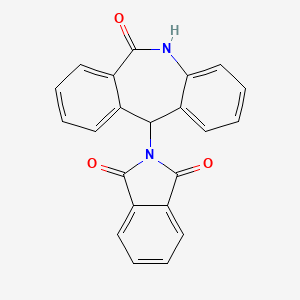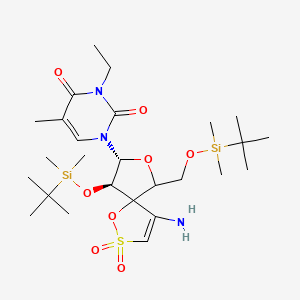
N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide is a chemical compound that belongs to the class of ribonucleosides It is characterized by the presence of a ribofuranose sugar moiety attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide typically involves the glycosylation of pyrazole derivatives with ribofuranose. One common method includes the use of a protected ribofuranose derivative, which is reacted with a pyrazole compound under acidic or basic conditions to form the desired ribonucleoside. The reaction conditions often involve the use of solvents such as methanol or dichloromethane, and catalysts like trifluoroacetic acid or sodium methoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by chromatography and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a building block for nucleic acids.
Medicine: It has been investigated for its antiviral and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting viral replication or interfering with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide can be compared with other ribonucleosides and pyrazole derivatives:
Similar Compounds: Examples include 1-beta-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide and 1-beta-D-Ribofuranosyl-3-guanylurea.
Uniqueness: The unique combination of the ribofuranose sugar and pyrazole ring in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
| 138786-97-7 | |
Formule moléculaire |
C9H13N3O5 |
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H13N3O5/c10-8(16)4-1-2-12(11-4)9-7(15)6(14)5(3-13)17-9/h1-2,5-7,9,13-15H,3H2,(H2,10,16)/t5-,6-,7-,9-/m1/s1 |
Clé InChI |
OCPXZZGFLZCBGH-JXOAFFINSA-N |
SMILES isomérique |
C1=CN(N=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
C1=CN(N=C1C(=O)N)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
